molecular formula C8H10ClN B8711142 3-Chloro-5-ethylaniline

3-Chloro-5-ethylaniline

Cat. No.: B8711142
M. Wt: 155.62 g/mol
InChI Key: OEWSOJSZVACWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-ethylaniline is an aromatic amine derivative featuring a chloro substituent at the 3-position and an ethyl group at the 5-position of the benzene ring. The chloro group is electron-withdrawing, while the ethyl group introduces steric bulk and weak electron-donating effects, influencing reactivity and physical properties.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

3-chloro-5-ethylaniline

InChI

InChI=1S/C8H10ClN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3

InChI Key

OEWSOJSZVACWAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-Chloro-5-ethylaniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Source
This compound C₈H₁₀ClN 155.5 Chloro (C3), Ethyl (C5)
3-Chloro-5-methylaniline C₇H₈ClN 141.6 Chloro (C3), Methyl (C5)
3-Chloro-N,N-dimethylaniline C₈H₁₀ClN 155.5 Chloro (C3), N,N-Dimethyl
3-Chloro-4-ethoxy-5-fluoroaniline C₈H₉ClFNO 189.6 Chloro (C3), Ethoxy (C4), Fluoro (C5)
Key Observations:

Substituent Effects :

  • Ethyl vs. Methyl : The ethyl group in this compound increases steric hindrance and lipophilicity compared to the methyl group in 3-Chloro-5-methylaniline. This may reduce solubility in polar solvents but enhance compatibility with organic matrices .
  • N,N-Dimethyl Substitution : 3-Chloro-N,N-dimethylaniline () replaces the amine hydrogens with methyl groups, significantly increasing basicity and altering reactivity in electrophilic substitution reactions .
  • Ethoxy and Fluoro Groups : 3-Chloro-4-ethoxy-5-fluoroaniline () introduces ethoxy (electron-donating) and fluoro (electron-withdrawing) groups, creating a complex electronic profile that may direct further substitutions to specific ring positions .

Molecular Weight and Physical Properties :

  • The ethyl and ethoxy substituents contribute to higher molecular weights compared to methyl derivatives. For example, 3-Chloro-4-ethoxy-5-fluoroaniline (189.6 g/mol) has a ~22% higher molecular weight than this compound (155.5 g/mol), likely resulting in higher boiling points and lower volatility .

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